methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-6-7(10)4-12-8(6)11-3-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEUCTPKYMGJPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NC=C2I)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640144 | |
| Record name | Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944937-30-8 | |
| Record name | Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944937-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- Pyrrolo[2,3-b]pyridine derivatives with a methyl ester group at the 5-position.
- Iodinating agents such as iodine (I2), N-iodosuccinimide (NIS), or other electrophilic iodine sources.
- Bases such as potassium carbonate (K2CO3) to facilitate the reaction.
- Solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Typical Reaction Conditions
- The iodination is performed under mild to moderate heating (room temperature to 80 °C).
- The reaction is often carried out in polar aprotic solvents (e.g., DMF) to enhance solubility and reactivity.
- The presence of a base helps to deprotonate the pyrrole nitrogen, increasing nucleophilicity and directing iodination to the 3-position.
- Reaction times vary from 1 hour to several hours depending on scale and conditions.
Purification
- After completion, the reaction mixture is cooled and quenched.
- Purification is typically achieved by recrystallization or chromatographic techniques such as flash chromatography or preparative HPLC.
- The product is isolated as a solid with high purity suitable for further synthetic applications.
Detailed Preparation Method from Literature and Patents
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of pyrrolo[2,3-b]pyridine precursor | Starting from 3-iodopyridine and pyrrole derivatives | Base-mediated coupling in DMF at elevated temperature |
| 2 | Selective iodination at 3-position | Iodine or N-iodosuccinimide (NIS), K2CO3, DMF, 50-80 °C, 1-4 h | Ensures regioselective substitution on pyrrole ring |
| 3 | Work-up and purification | Quenching with water, extraction with ethyl acetate, drying, concentration | Followed by recrystallization or chromatography |
| 4 | Characterization | NMR, LC-MS, melting point | Confirms structure and purity |
This method is consistent with the iodination of azaindole derivatives described in patent WO2006063167A1, where halogenation of pyrrolo[2,3-b]pyridine scaffolds is achieved using halogenating agents under controlled conditions.
Research Findings and Optimization
- Selectivity: The use of N-iodosuccinimide (NIS) in the presence of a mild base provides high regioselectivity for the 3-position iodination without over-iodination or side reactions.
- Yield: Reported yields for similar iodination reactions range from 60% to 85%, depending on scale and purification methods.
- Scalability: The reaction is amenable to scale-up using automated reactors with controlled temperature and stirring to maintain consistency and purity.
- Stability: The methyl ester group remains intact under iodination conditions, preserving the functional handle for further synthetic transformations.
- Applications: The iodine substituent enables subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to diversify the molecule for drug discovery.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting material | Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | Commercially available or synthesized |
| Iodinating agent | N-iodosuccinimide (NIS) or I2 | NIS preferred for selectivity |
| Base | Potassium carbonate (K2CO3) | Facilitates deprotonation |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent |
| Temperature | 25–80 °C | Mild heating improves reaction rate |
| Reaction time | 1–4 hours | Monitored by TLC or LC-MS |
| Purification method | Recrystallization, flash chromatography | Ensures high purity |
| Yield | 60–85% | Dependent on scale and conditions |
Scientific Research Applications
Pharmacological Insights
Research has shown that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit various pharmacological activities, including:
- Phosphodiesterase Inhibition : Some studies indicate that pyrrolo[2,3-b]pyridine derivatives can act as selective inhibitors of phosphodiesterase 4B (PDE4B), which is implicated in inflammatory diseases and central nervous system disorders. For instance, certain derivatives demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to inflammatory stimuli .
Case Studies
- PDE4B Inhibitors : A study explored the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives as PDE4B inhibitors. Compounds with specific substitutions showed improved potency and selectivity against PDE4B compared to other isoforms .
- CNS Activity : Another investigation highlighted the potential of these compounds in treating central nervous system disorders due to their ability to penetrate the blood-brain barrier effectively. The study focused on optimizing the chemical structure to enhance brain penetrance and reduce gastrointestinal side effects commonly associated with PDE inhibitors .
Potential Therapeutic Applications
Given its biological activity, methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate could be explored for various therapeutic applications:
- Anti-inflammatory Agents : Due to its role as a PDE4B inhibitor, it may be developed as a treatment for inflammatory conditions such as asthma or chronic obstructive pulmonary disease (COPD).
- Neurological Disorders : The compound's ability to affect CNS pathways suggests potential use in treating neurological disorders like depression or neurodegenerative diseases.
Mechanism of Action
The mechanism of action of methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate binding to specific sites, enhancing the compound’s efficacy. The pathways involved often include inhibition or activation of biochemical processes critical for disease progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Methyl 3-Bromo-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate
- Structural Difference : Bromine replaces iodine at position 3.
- Impact : Bromine’s lower electronegativity and smaller atomic radius compared to iodine reduce steric hindrance and alter reactivity in substitution reactions. This compound is less reactive in Suzuki-Miyaura couplings but may offer better solubility in polar solvents .
- Applications : Used as a precursor for brominated kinase inhibitors, though with lower binding affinity than iodinated analogs in some cases .
Methyl 4-Fluoro-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate
- Structural Difference : Fluorine replaces iodine at position 4 (positional isomer).
- Impact: Fluorine’s high electronegativity and small size enhance metabolic stability and membrane permeability. The positional shift (4-fluoro vs.
- Applications : Explored in fluorinated drug candidates for central nervous system disorders due to improved bioavailability .
Ethyl 4-Chloro-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate
- Structural Difference : Chlorine at position 4 and ethyl ester at position 4.
- Impact : Chlorine’s moderate electronegativity and the ethyl ester’s lipophilicity increase compound stability but reduce reactivity in nucleophilic substitutions. Reported yield: 52% via tosylation and deprotection .
- Applications : Intermediate in the synthesis of JAK/STAT inhibitors, with ethyl esters often preferred for prolonged half-life in vivo .
Positional Isomers and Scaffold Variants
Methyl 3-Iodo-1H-Pyrrolo[2,3-b]Pyridine-4-Carboxylate (QP-0655)
- Structural Difference : Carboxylate group at position 4 instead of 5.
- Impact : Altered hydrogen-bonding capacity and steric profile reduces affinity for ATP-binding pockets in kinases. Lower synthetic yield (95% purity) compared to the 5-carboxylate analog .
Ethyl 5-Methoxy-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate
- Structural Difference : Pyrrolo[2,3-c]pyridine scaffold with methoxy and ethyl ester groups.
- Impact: The shifted ring fusion (c vs. Methoxy groups enhance solubility but limit cellular uptake .
Functional Group Modifications
Ethyl (R)-4-((1-Benzylpiperidin-3-yl)Amino)-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate (ATI-1777)
- Structural Difference: Amino substituent at position 4 instead of iodine.
- Impact: The amino group enables hydrogen bonding with catalytic lysine residues in JAK1/3, conferring potent inhibitory activity (IC₅₀ < 50 nM). Ethyl ester improves oral bioavailability compared to methyl analogs .
Methyl 2-Oxo-1,3-Dihydropyrrolo[2,3-b]Pyridine-5-Carboxylate
Comparative Data Table
Biological Activity
Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 944937-30-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C₉H₇IN₂O₂
- Molecular Weight : 302.07 g/mol
- Solubility : Soluble in various organic solvents; specific solubility data indicates a solubility of 0.189 mg/ml in water .
The biological activity of this compound is largely attributed to its interaction with various molecular targets, particularly in cancer therapy. Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation and metastasis. For instance, certain derivatives showed IC₅₀ values as low as 7 nM against FGFR1, indicating strong receptor inhibition .
Antitumor Activity
This compound has been evaluated for its antitumor properties. In vitro studies demonstrated that compounds within this class can inhibit the proliferation of cancer cell lines, including breast cancer cells (4T1), by inducing apoptosis and inhibiting migration and invasion .
Antimycobacterial Activity
Research has also highlighted the potential antimycobacterial properties of pyrrolo derivatives. For example, studies on related compounds suggest that structural modifications can enhance activity against Mycobacterium tuberculosis, with certain esters showing MIC values below 0.15 µM . While specific data on this compound is limited, the structural similarities suggest a potential for similar activity.
Neuroprotective Effects
Pyrrolo derivatives have been investigated for their neuroprotective effects. Compounds similar to this compound have shown promise in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation . This aspect warrants further investigation into the specific effects of this compound on neuronal cells.
Case Studies and Research Findings
Q & A
Q. Q: What is a reliable synthetic route for methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate?
A: A two-step procedure is commonly employed:
Iodination : React 5-bromo-1H-pyrrolo[2,3-b]pyridine with N-iodosuccinimide (NIS) in acetone under reflux. This yields 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with >90% efficiency .
Esterification : Introduce the methyl carboxylate group via palladium-catalyzed carbonylation. For example, use CO gas, methanol, and a Pd(PPh₃)₄ catalyst under controlled pressure and temperature (80–100°C). Purification via silica gel chromatography (DCM:EtOAc, 9:1) ensures high purity .
Analytical Characterization
Q. Q: Which spectroscopic methods are critical for confirming the structure of this compound?
A: Key techniques include:
- ¹H/¹³C NMR : Characterize aromatic protons (δ 8.5–9.2 ppm for pyrrolo-pyridine core) and iodinated positions (deshielding effects). For example, 3-iodo substitution shifts adjacent protons to δ ~8.8 ppm .
- HRMS : Confirm molecular weight (C₉H₆IN₂O₂; expected [M+H]⁺ = 316.9532).
- XRD (if crystalline): Resolve iodine’s steric effects on the planar pyrrolo-pyridine system .
Advanced Reaction Optimization
Q. Q: How can researchers optimize the iodination step to minimize byproducts?
A: Critical parameters:
- Solvent : Acetone enhances NIS reactivity by stabilizing the transition state.
- Stoichiometry : Use 1.2 equivalents of NIS to avoid di-iodination.
- Temperature : Reflux (56°C) ensures complete conversion within 12 hours. Post-reaction, precipitate unreacted NIS with cold water and extract with EtOAc .
Structure-Activity Relationship (SAR)
Q. Q: How do substitutions at positions 3 and 5 influence electronic properties?
A:
- Position 3 (iodo) : Electron-withdrawing effects increase electrophilicity, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Position 5 (carboxylate) : The ester group modulates solubility and serves as a handle for further functionalization (e.g., hydrolysis to carboxylic acid).
SAR studies on analogous compounds show that 3-iodo derivatives exhibit superior coupling efficiency compared to bromo analogs .
Data Contradiction Analysis
Q. Q: How to resolve discrepancies in reported yields for similar iodination reactions?
A: Variability arises from:
- Purification methods : Column chromatography (vs. recrystallization) may recover more product but requires optimization of eluent ratios.
- Catalyst activity : Trace moisture in Pd catalysts can reduce efficiency. Use rigorously dried solvents and inert atmospheres.
For example, yields drop to 75% if Pd(PPh₃)₄ is not freshly prepared .
Computational Modeling
Q. Q: Can DFT calculations predict reactivity trends for cross-coupling reactions?
A: Yes. Key steps:
Geometry optimization : Use B3LYP/6-31G* to model the iodinated core.
Frontier molecular orbitals : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites.
Transition-state analysis : Identify steric clashes (e.g., iodine’s bulk) that may hinder coupling at position 3 .
Alternative Synthetic Routes
Q. Q: Are there protecting group strategies to improve regioselectivity?
A: Yes. For example:
- Tosyl protection : Treat the pyrrolo-pyridine with NaH and TsCl in THF to block N1, directing iodination to position 3. Deprotect with KOH/EtOH post-reaction .
- Boc protection : tert-Butoxycarbonyl groups enhance solubility in polar solvents (e.g., DMF), facilitating purification .
Stability and Handling
Q. Q: How should this compound be stored to prevent decomposition?
A:
- Light-sensitive : Store in amber vials under argon at –20°C.
- Moisture sensitivity : The ester group may hydrolyze in humid conditions. Use molecular sieves in storage containers.
- Short-term use : Solutions in anhydrous DMSO or DMF are stable for ≤48 hours at 4°C .
Biological Screening
Q. Q: What methodological considerations apply when testing this compound in kinase assays?
A:
- Derivatization : Hydrolyze the ester to the carboxylic acid for improved cellular uptake.
- Positive controls : Compare with known kinase inhibitors (e.g., staurosporine) to validate assay conditions.
- IC₅₀ determination : Use a 10-dose dilution series (1 nM–100 µM) and fit data to a Hill equation .
Multi-Step Synthesis Planning
Q. Q: How to design a multi-step synthesis incorporating this compound as an intermediate?
A: Example workflow:
Bromination : Introduce Br at position 5 using PBr₃ in DCM .
Iodination : As described in FAQ 1.
Suzuki coupling : React with arylboronic acids (e.g., phenylboronic acid) using Pd(OAc)₂ and SPhos ligand .
Ester hydrolysis : Treat with LiOH in THF/H₂O to yield the carboxylic acid derivative for biological testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
